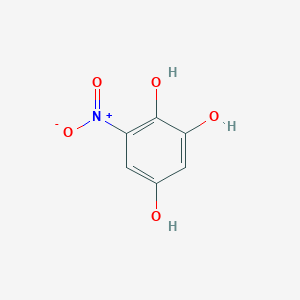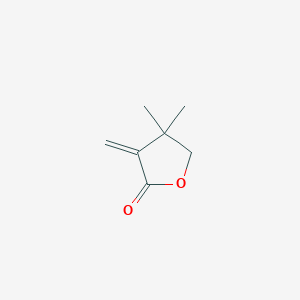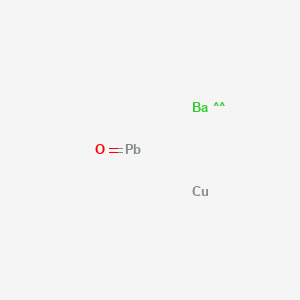
1,1-Dioctylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioctylcyclohexane is an organic compound with the molecular formula C({22})H({44}). It is a derivative of cyclohexane where two octyl groups are attached to the same carbon atom on the cyclohexane ring. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and non-polar nature.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dioctylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,1-Dioctylcyclohexane primarily undergoes substitution reactions due to the presence of the alkyl groups. It is relatively inert to oxidation and reduction under standard conditions because of the stability of the cyclohexane ring and the alkyl chains.
Common Reagents and Conditions
Substitution Reactions: These reactions can occur with halogens or other electrophiles in the presence of a catalyst. For example, bromination can be carried out using bromine (Br(_2)) in the presence of light or a radical initiator.
Hydrogenation: Although the compound is already saturated, hydrogenation can be used to ensure the removal of any unsaturated impurities.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, bromination would yield 1,1-dioctyl-2-bromocyclohexane as a major product.
科学的研究の応用
1,1-Dioctylcyclohexane has several applications in scientific research:
Chemistry: It is used as a non-polar solvent in organic synthesis and as a reference compound in NMR spectroscopy due to its distinct chemical shifts.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it serves as a model compound in the development of hydrophobic drug delivery systems.
Industry: It is utilized in the formulation of lubricants and as a plasticizer in the production of flexible plastics.
作用機序
The mechanism by which 1,1-dioctylcyclohexane exerts its effects is primarily through hydrophobic interactions. The long alkyl chains interact with other hydrophobic molecules, facilitating processes such as solubilization of non-polar compounds and stabilization of hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
1,1-Didecylcyclohexane: Similar structure but with decyl groups instead of octyl groups.
1,1-Didodecylcyclohexane: Contains dodecyl groups, making it even more hydrophobic.
Cyclohexane: The parent compound without any alkyl substitutions.
Uniqueness
1,1-Dioctylcyclohexane is unique due to the specific length of its alkyl chains, which balances hydrophobicity and molecular size, making it particularly useful in applications requiring moderate hydrophobic interactions without excessive steric hindrance.
特性
CAS番号 |
130269-32-8 |
|---|---|
分子式 |
C22H44 |
分子量 |
308.6 g/mol |
IUPAC名 |
1,1-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-14-18-22(20-16-13-17-21-22)19-15-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChIキー |
BODMYPYTCKYRSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(CCCCC1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)


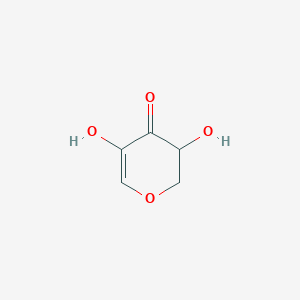
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
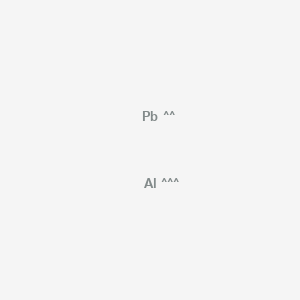
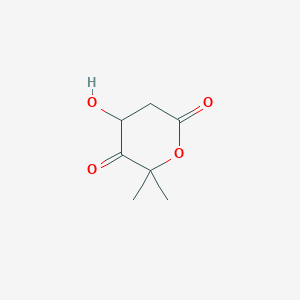

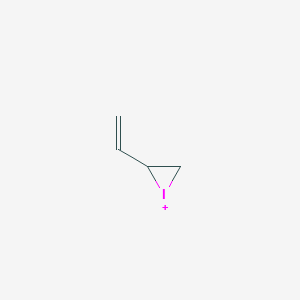
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
